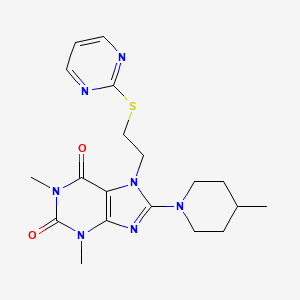

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

Historical Development of Purine-2,6-dione Research

Purine-2,6-dione derivatives emerged as pharmacologically relevant scaffolds following the isolation of xanthine alkaloids like caffeine and theophylline from natural sources in the 19th century. Early 20th-century studies revealed their role as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, spurring synthetic efforts to improve potency. A pivotal shift occurred in the 2010s with the rational design of 7-substituted purine-2,6-diones, such as 1-hydroxy-purine-2,6-diones, which demonstrated selective inhibition of poly(A)-specific ribonuclease Caf1. These findings validated the scaffold's adaptability for targeting enzymes beyond classical PDEs.

The introduction of heterocyclic substituents at position 8, exemplified by 8-(4-methylpiperidin-1-yl) groups, marked another milestone. This modification, inspired by the bronchodilator activity of 8-chlorotheophylline, aimed to enhance blood-brain barrier penetration while reducing off-target effects. Concurrently, the functionalization of the N7 position with sulfur-containing side chains, as seen in 7-(2-(pyrimidin-2-ylthio)ethyl) derivatives, addressed solubility challenges inherent to earlier xanthine analogs.

Significance in Medicinal Chemistry and Drug Discovery

Purine-2,6-diones occupy a unique niche due to their dual capacity to modulate:

- Adenosine receptors : Through competitive antagonism at A~1~, A~2A~, and A~2B~ subtypes.

- Enzyme targets : Including PDEs, ribonucleases, and kinases via allosteric or active-site binding.

The subject compound’s structural features amplify these properties:

- N3 methylation : Increases metabolic stability by shielding the molecule from hepatic demethylation.

- 8-(4-Methylpiperidin-1-yl) group : Introduces steric bulk to enhance selectivity for adenosine A~2B~ receptors over A~1~ subtypes.

- 7-(2-(Pyrimidin-2-ylthio)ethyl) chain : Improves aqueous solubility through thioether and pyrimidine motifs while enabling disulfide bond formation with cysteine residues in target proteins.

Table 1 : Key Structural Modifications in Purine-2,6-dione Derivatives

Evolutionary Context of Xanthine-Based Scaffold Design

The progression from simple xanthines to advanced derivatives reflects three evolutionary phases:

- Natural product optimization (1890s–1950s): Methylation patterns in theobromine and theophylline were linked to bronchodilation and diuretic effects.

- Synthetic diversification (1960s–2000s): Introduction of halogenated (8-chlorotheophylline) and alkylated (pentoxifylline) variants expanded therapeutic applications.

- Targeted hybrid design (2010s–present): Integration of pharmacophores from unrelated drug classes, as seen in the pyrimidin-2-ylthioethyl group of the subject compound, enables polypharmacology.

Critical advances in synthetic chemistry, particularly Ullmann couplings and regioselective alkylation, facilitated these developments. For instance, the 7-position’s reactivity allows for efficient grafting of thioether chains via Michael addition to α,β-unsaturated carbonyl intermediates.

Current Research Landscape and Knowledge Gaps

Recent studies emphasize three underexplored areas:

- Selectivity profiling : While the 4-methylpiperidinyl group reduces A~1~ receptor binding, its impact on off-target kinases remains uncharacterized.

- Prodrug potential : The thioether moiety in the 7-substituent could serve as a glutathione-responsive prodrug linker, yet this application remains theoretical.

- Computational modeling : Machine learning approaches to predict the conformational effects of bulky C8 substituents are lacking, despite their prevalence in modern designs.

Ongoing work seeks to address these gaps through:

Properties

IUPAC Name |

1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N7O2S/c1-13-5-9-25(10-6-13)18-22-15-14(16(27)24(3)19(28)23(15)2)26(18)11-12-29-17-20-7-4-8-21-17/h4,7-8,13H,5-6,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNNPSNANXSWGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a purine base modified with various functional groups. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C18H27N5O3

- Molecular Weight : 351.45 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Studies indicate that it may act as a phosphodiesterase (PDE) inhibitor, influencing cyclic nucleotide signaling pathways. This mechanism suggests potential applications in treating conditions like schizophrenia and other neuropsychiatric disorders by modulating dopaminergic and glutamatergic neurotransmission .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

-

PDE10A Inhibition in Schizophrenia Models :

A study conducted on animal models demonstrated that the compound significantly reduced hyperactivity and improved cognitive function, suggesting its efficacy as a novel antipsychotic agent. The results indicated that oral administration led to increased levels of cGMP in the striatum, correlating with behavioral improvements . -

Neuroprotective Effects Against Oxidative Stress :

In vitro assays revealed that the compound protects neuronal cells from oxidative damage induced by hydrogen peroxide exposure. This neuroprotective effect was associated with decreased levels of reactive oxygen species (ROS) and enhanced cell viability . -

Anti-inflammatory Properties :

Research showed that the compound effectively reduced levels of TNF-alpha and IL-6 in activated microglial cells, indicating its potential as an anti-inflammatory agent in neurodegenerative diseases .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this purine derivative?

Methodological Answer:

Synthesis involves sequential modifications to the purine core. Critical steps include:

- Substitution reactions at the 8-position (e.g., introducing 4-methylpiperidine) and 7-position (e.g., attaching the pyrimidin-2-ylthioethyl group) .

- Reaction condition control : Temperature, solvent polarity, and catalyst selection (e.g., palladium for coupling reactions) significantly impact yield and purity. For example, anhydrous conditions may be required for thioether bond formation .

- Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization to isolate intermediates and final products .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of:

- NMR spectroscopy : Analyze - and -NMR to verify substituent positions (e.g., methyl groups at 1,3-positions and piperidine at 8-position) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected m/z for ) and fragmentation patterns .

- X-ray crystallography : Resolve 3D conformation, particularly for the piperidine and pyrimidinylthioethyl moieties, to validate stereoelectronic effects .

Advanced: How do substituent variations (e.g., 4-methylpiperidinyl vs. ethylpiperazinyl) impact biological activity?

Methodological Answer:

- Piperidine vs. Piperazine : The 4-methylpiperidine group may enhance lipophilicity and membrane permeability compared to ethylpiperazine, affecting target binding .

- Thioether linkage : The pyrimidin-2-ylthioethyl group introduces sulfur-based hydrogen bonding and redox sensitivity, potentially modulating enzyme inhibition (e.g., kinase or polymerase targets) .

- Experimental validation : Perform comparative IC assays against targets like viral polymerases or kinases to quantify substituent effects .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects)?

Methodological Answer:

- Assay standardization : Control variables like cell line selection (e.g., HepG2 vs. HEK293), incubation time, and compound solubility (e.g., DMSO concentration) .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, if activity varies in HCV vs. HIV models, validate interaction with viral NS5B polymerase vs. reverse transcriptase .

- Meta-analysis : Cross-reference data from PubChem (e.g., CID 808335) and independent studies to identify consensus pathways .

Advanced: What strategies optimize regioselectivity during substitution reactions (e.g., avoiding N7 vs. N9 alkylation)?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., N9 with trityl groups) to direct alkylation to N7 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less sterically hindered positions .

- Catalyst design : Use transition-metal catalysts (e.g., CuI for Ullmann-type couplings) to enhance selectivity for sulfur-based substitutions .

Advanced: What methodologies identify biological targets for this compound?

Methodological Answer:

- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- Computational docking : Screen against Protein Data Bank (PDB) targets (e.g., kinases, polymerases) using software like AutoDock Vina. Prioritize targets with high docking scores (e.g., < -8 kcal/mol) .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or viral replication genes) .

Advanced: How can computational modeling predict metabolic stability or toxicity?

Methodological Answer:

- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate CYP450 metabolism, half-life, and hERG channel inhibition .

- Metabolite simulation : Apply quantum mechanics (QM) to model phase I/II reactions (e.g., oxidation of the piperidine ring or glutathione conjugation at the thioether) .

- Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) to refine models .

Basic: What analytical techniques quantify purity and stability under varying conditions?

Methodological Answer:

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (< 98% purity requires re-purification) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Degradation at the thioether bond suggests sensitivity to hydrolysis .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C indicates suitability for long-term storage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.